![molecular formula C11H10F3N3O2 B2501935 5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one CAS No. 883010-99-9](/img/structure/B2501935.png)

5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

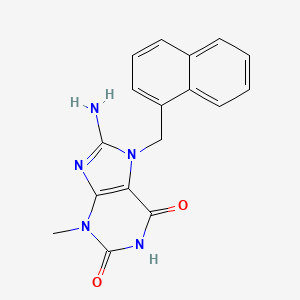

The compound “5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one” is a chemical with the molecular formula C11H10F3N3O2 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of TFMP derivatives, including “5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one”, is an important area of research in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis

The molecular structure of “5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one” includes a trifluoromethyl group and a pyridine moiety, which are thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving “5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one” and other TFMP derivatives are of significant interest in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one” are influenced by the presence of a fluorine atom and a pyridine in their structure . These properties make TFMP derivatives an important subgroup of fluorinated compounds .Wissenschaftliche Forschungsanwendungen

Structural Significance and Therapeutic Applications

The 1,3,4-Oxadiazole core, present in the compound, is known for its significant binding capacity with various enzymes and receptors due to its unique structural features, including a pyridine type of nitrogen atom. This allows for effective interaction within biological systems through numerous weak interactions, leading to a wide array of bioactivities. Compounds based on this structure are extensively researched and used in medicinal chemistry, demonstrating significant therapeutic potential across various medical conditions. These conditions include cancer, fungal infections, bacterial infections, tuberculosis, inflammation, neuropathy, hypertension, histamine reactions, parasitic infections, obesity, viral infections, and more. The systematic review of these compounds underscores their prominence in developing medicinal agents with high therapeutic efficacy and low toxicity (Verma et al., 2019).

Antitubercular Activity

Modifications of the core structure, specifically with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives, have showcased potent anti-tubercular activities against various strains of M. tuberculosis and other non-tuberculous mycobacteria. This highlights the compound's potential in addressing tuberculosis, especially considering its effectiveness against INH-resistant strains (Asif, 2014).

Wide Spectrum of Biological Activities

Compounds with 1,3,4-oxadiazole derivatives are recognized for their vast range of biological activities. They have shown promising results as antimicrobial, anticancer, anti-inflammatory agents, and more. This makes them valuable in synthesizing potent drugs with diverse therapeutic applications, including treatments for diabetes, viral infections, microbial infections, cancer, oxidative stress, parasitic infections, helminthic infections, convulsions, inflammation, hypertension, and more (Jalhan et al., 2017).

Synthetic and Pharmacological Progress

Recent studies emphasize the favorable physical, chemical, and pharmacokinetic properties of 1,3,4-oxadiazole and its derivatives, significantly boosting their pharmacological activity through hydrogen bond interactions with biomacromolecules. Their versatile biological activities include antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. The synthesis and pharmacological exploration of compounds containing the oxadiazole ring have seen significant advancements, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).

Psychological Disorder Treatment Potential

The various isomeric forms of oxadiazole, including the 1,3,4-oxadiazole, have shown potential in treating mental health issues like Parkinson's, Alzheimer's, schizophrenia, and epilepsy. The synthetic strategies for these derivatives have been extensively documented, offering valuable information for future research in developing new molecules with oxadiazole moieties. This opens up new avenues for treating mental disorders with improved efficacy and minimal side effects (Saxena et al., 2022).

Safety And Hazards

Zukünftige Richtungen

The future directions for research on “5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one” and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Eigenschaften

IUPAC Name |

5-propan-2-yl-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O2/c1-6(2)9-16-17(10(18)19-9)8-5-7(3-4-15-8)11(12,13)14/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIFOVIAJQGALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)O1)C2=NC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727533 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(methylsulfonyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2501855.png)

![Ethyl 4-oxo-3-phenyl-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2501856.png)

![[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea](/img/structure/B2501859.png)

![[1-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2501861.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2501864.png)

![N-(3-chloro-4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2501867.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2501870.png)

![3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)